Spiro[cyclopentane-1,3'-indoline]-5'-carboxylic acid hydrochloride
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Overview
Description
Spiro[cyclopentane-1,3'-indoline]-5'-carboxylic acid hydrochloride is a spirocyclic compound characterized by its unique fused ring structure
Mechanism of Action
Target of Action
It is known that spiroindole and spirooxindole scaffolds, which are structurally similar to this compound, have been used in drug design processes against cancer cells, microbes, and various diseases . They have inherent three-dimensional nature and ability to project functionalities in all three dimensions, making them biological targets .
Mode of Action
Compounds with similar structures have shown to interact with their targets leading to various biological effects .
Biochemical Pathways
Spiroindole and spirooxindole scaffolds, which are structurally similar to this compound, are known to affect a broad spectrum of biological properties, including antimicrobial, antitumor, antidiabetic, anticonvulsant, potential antileukemic, local anesthetic, and antiviral activities .
Result of Action
Compounds with similar structures have shown a broad spectrum of biological properties, including antimicrobial, antitumor, antidiabetic, anticonvulsant, potential antileukemic, local anesthetic, and antiviral activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of spiro[cyclopentane-1,3'-indoline]-5'-carboxylic acid hydrochloride typically involves the construction of the spirocyclic framework through intramolecular cyclization reactions. One common approach is the iridium-catalyzed allylic dearomatization and stereospecific migration, which allows for the enantioselective synthesis of spirocyclic compounds.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: Spiro[cyclopentane-1,3'-indoline]-5'-carboxylic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and electrophiles under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, spiro[cyclopentane-1,3'-indoline]-5'-carboxylic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential biological activities, including antioxidant properties. It has been studied for its ability to scavenge free radicals and protect cells from oxidative stress.
Medicine: In the medical field, this compound is being investigated for its therapeutic potential. It may have applications in the treatment of diseases related to oxidative stress, such as cancer, neurodegenerative diseases, and cardiovascular disorders.
Industry: In industry, this compound is used in the development of new materials and pharmaceuticals. Its versatility and structural similarity to important pharmacophore centers make it a valuable component in drug design and material science.
Comparison with Similar Compounds
Spiro[cyclopentane-1,3'-indoline]-2'-carboxylic acid hydrochloride
Spiro[cyclopentane-1,3'-pyrrolidine]-5'-carboxylic acid hydrochloride
Spiro[cyclopentane-1,3'-quinoline]-5'-carboxylic acid hydrochloride
Uniqueness: Spiro[cyclopentane-1,3'-indoline]-5'-carboxylic acid hydrochloride stands out due to its specific structural features and biological activities. Its unique spirocyclic framework and potential antioxidant properties make it distinct from other similar compounds.
Properties
IUPAC Name |
spiro[1,2-dihydroindole-3,1'-cyclopentane]-5-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2.ClH/c15-12(16)9-3-4-11-10(7-9)13(8-14-11)5-1-2-6-13;/h3-4,7,14H,1-2,5-6,8H2,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHPOELWKCUYAAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CNC3=C2C=C(C=C3)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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